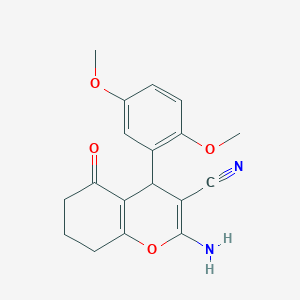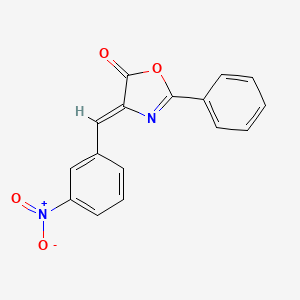![molecular formula C14H13N7O B11694074 5,7-dimethyl-N'-[(E)-pyridin-3-ylmethylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11694074.png)
5,7-dimethyl-N'-[(E)-pyridin-3-ylmethylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the condensation of 2,4-pentanedione with 3-amino-4H-1,2,4-triazole, followed by further reactions to introduce the pyridine and carbohydrazide moieties . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers a catalyst-free and eco-friendly approach. This method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-DIMETHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
5,7-DIMETHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 5,7-DIMETHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
1,3,4-Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-Arylazothiazoles: Used in the treatment of various diseases due to their pharmacological activities
Uniqueness
5,7-DIMETHYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE stands out due to its unique triazolopyrimidine core, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C14H13N7O |
|---|---|
Poids moléculaire |
295.30 g/mol |
Nom IUPAC |
5,7-dimethyl-N-[(E)-pyridin-3-ylmethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H13N7O/c1-9-6-10(2)21-14(17-9)18-12(20-21)13(22)19-16-8-11-4-3-5-15-7-11/h3-8H,1-2H3,(H,19,22)/b16-8+ |
Clé InChI |
YGWIEIVXJNIPTG-LZYBPNLTSA-N |
SMILES isomérique |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CN=CC=C3)C |
SMILES canonique |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![5-bromo-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B11694003.png)
![(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile](/img/structure/B11694004.png)

![N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11694009.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694023.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694033.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11694038.png)
![5-[4-(dimethylamino)-3-nitrophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694040.png)
![3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694046.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B11694057.png)

